Flutoprazepam

Übersicht

Beschreibung

Flutoprazepam is a benzodiazepine derivative that was patented in Japan by Sumitomo in 1972. It is primarily used for its sedative, hypnotic, anxiolytic, and anticonvulsant properties. This compound is known for its muscle relaxant properties, which are approximately equivalent to those of diazepam, but it is more potent by weight and has longer-lasting effects due to its active metabolites .

Wissenschaftliche Forschungsanwendungen

Flutoprazepam has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.

Biology: Studied for its effects on the central nervous system and its interaction with GABA receptors.

Medicine: Investigated for its potential therapeutic uses in treating insomnia, anxiety, and convulsive disorders.

Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry

Wirkmechanismus

Target of Action

Flutoprazepam, a benzodiazepine derivative, primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Mode of Action

This compound binds nonspecifically to benzodiazepine receptors, enhancing the effects of GABA by increasing GABA affinity for the GABA receptor . This binding opens the chloride channel within the receptor, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the potentiation of GABA neurotransmission, which leads to increased inhibitory effects in the central nervous system . This results in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Pharmacokinetics

Following a 2 mg dose of this compound, the concentrations of unchanged this compound in serum were extremely low (below 5 ng/ml at 2 h) and declined rapidly to undetectable levels within 6–9 h after dosing . The serum concentration of the N-dealkylated metabolite (N-desalkylflurazepam) was much greater than that of the parent compound . This metabolite appeared in serum rapidly (within 2 h), reached a peak between 2 and 12 h, and declined slowly, with an elimination half-life of about 90 h on average .

Result of Action

The molecular and cellular effects of this compound’s action include increased inhibitory neurotransmission, leading to sedation, hypnosis, anxiety reduction, and muscle relaxation . It is suggested that unchanged this compound is unlikely to contribute significantly to clinical effects and that the drug exerts its therapeutic activity through conversion to the slowly eliminated N-desalkyl metabolite .

Biochemische Analyse

Biochemical Properties

Flutoprazepam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the brain, specifically the GABA_A subtype . By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This interaction results in the sedative, anxiolytic, and anticonvulsant effects observed with this compound use.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to GABA_A receptors leads to the inhibition of neuronal excitability, which can alter the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, this compound’s effects on cellular metabolism include changes in energy production and utilization, as well as alterations in the synthesis and degradation of neurotransmitters .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GABA_A receptors. This compound binds to a specific site on the GABA_A receptor complex, distinct from the GABA binding site . This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . The resulting inhibition of neuronal excitability contributes to the drug’s sedative, anxiolytic, and anticonvulsant effects. Additionally, this compound’s long-acting active metabolites, such as N-desalkylflurazepam, contribute to its prolonged effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Following administration, this compound is rapidly absorbed and metabolized into its active metabolites . The serum concentration of the parent compound declines rapidly, while the concentration of its active metabolite, N-desalkylflurazepam, remains elevated for an extended period . This metabolite has a long elimination half-life of approximately 90 hours, contributing to the prolonged effects of this compound . Mild central nervous system effects are observed within the first few hours of administration but diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic and sedative effects, while higher doses can lead to pronounced sedation, muscle relaxation, and anticonvulsant effects . Toxic or adverse effects, such as respiratory depression and motor impairment, may occur at high doses . The threshold for these effects varies depending on the species and individual sensitivity of the animal models used in the studies .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily through N-dealkylation and hydroxylation . The primary active metabolite, N-desalkylflurazepam, is formed through N-dealkylation and contributes significantly to the drug’s therapeutic effects . Additional metabolites, such as 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam, are also formed but are present at lower concentrations . These metabolic pathways involve various enzymes, including cytochrome P450 isoenzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug and its metabolites are highly lipophilic, allowing them to cross cell membranes easily and accumulate in lipid-rich tissues . This compound is extensively bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily within the central nervous system, where they exert their pharmacological effects . This compound and its metabolites are found in various cellular compartments, including the cytoplasm and the membranes of neurons . The drug’s localization is influenced by its lipophilicity and the presence of specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of flutoprazepam involves several steps, starting with the preparation of the core benzodiazepine structure. The process typically includes the following steps:

Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors to form the 1,4-benzodiazepine ring.

Introduction of substituents: Various substituents, such as the 2-fluorophenyl and cyclopropylmethyl groups, are introduced through substitution reactions.

Final modifications: The final product is obtained through purification and crystallization processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization and chromatography.

Quality control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Flutoprazepam undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the benzodiazepine ring or its substituents.

Substitution: Substitution reactions can introduce or replace functional groups on the benzodiazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites, such as N-desalkylflurazepam and 3-hydroxy-flutoprazepam .

Vergleich Mit ähnlichen Verbindungen

Flutoprazepam is similar to other benzodiazepines, such as diazepam, flurazepam, and midazolam. it is unique in its potency and duration of action. Some similar compounds include:

Diazepam: Known for its anxiolytic and muscle relaxant properties.

Flurazepam: Used primarily for its hypnotic effects.

Midazolam: Known for its short-acting sedative properties.

N-desalkylflurazepam: An active metabolite of this compound and other benzodiazepines

This compound stands out due to its longer duration of action and higher potency compared to these similar compounds .

Eigenschaften

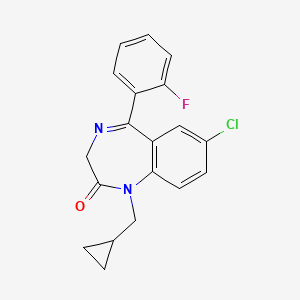

IUPAC Name |

7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVXPDXXVSGEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180631 | |

| Record name | Flutoprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25967-29-7 | |

| Record name | Flutoprazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25967-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutoprazepam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutoprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTOPRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHY1101MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

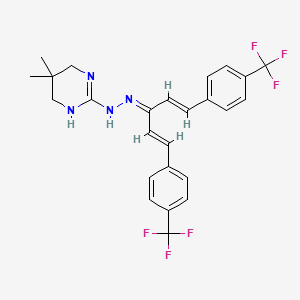

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

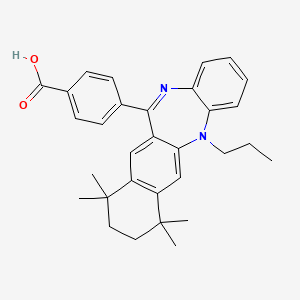

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)